molecular formula C17H16N8O3 B12084410 N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12084410
M. Wt: 380.4 g/mol
InChI Key: YTFBISSPQNGWPJ-UHFFFAOYSA-N
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Description

N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a synthetic nucleoside analog that serves as a valuable compound in biochemical and pharmacological research. It is recognized for its role as an antiviral drug and for its activity against cancer cells . The compound exerts its effects through multiple mechanisms; it is phosphorylated within cells to form a monophosphate derivative, which subsequently acts to inhibit vital RNA synthesis processes . Furthermore, its anti-cancer properties are linked to the inhibition of key enzymes like ribonucleotide reductase and DNA polymerase, thereby disrupting the synthesis of DNA and halting cellular replication . Researchers utilize this benzamide compound primarily in studies focused on developing novel anticancer and antiviral therapies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C17H16N8O3

Molecular Weight

380.4 g/mol

IUPAC Name

N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16N8O3/c18-24-23-11-6-13(28-12(11)7-26)25-9-21-14-15(19-8-20-16(14)25)22-17(27)10-4-2-1-3-5-10/h1-5,8-9,11-13,26H,6-7H2,(H,19,20,22,27)

InChI Key

YTFBISSPQNGWPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Purine Core Functionalization

The synthesis begins with the functionalization of the purine base at the N-9 position. A common starting material is 6-chloropurine, which undergoes nucleophilic substitution to introduce the oxolan ring. In one approach, 6-chloropurine is treated with a protected oxolan derivative (e.g., 2-deoxyribose with orthogonal protecting groups) under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to achieve stereocontrol. This step yields a purine-oxolan intermediate with a hydroxymethyl group protected as a silyl ether (e.g., tert-butyldimethylsilyl, TBS).

Introduction of the Azido Group

The azido group at the 4-position of the oxolan ring is introduced via nucleophilic substitution. The hydroxyl group at this position is first converted to a leaving group, typically a mesylate or tosylate, using methanesulfonyl chloride or toluenesulfonyl chloride in dichloromethane. Subsequent treatment with sodium azide in dimethylformamide (DMF) at 60°C replaces the leaving group with an azide, achieving yields of 70–85%.

Table 1: Azidation Reaction Optimization

Leaving GroupSolventTemperature (°C)Yield (%)
MesylateDMF6085
TosylateDMSO8078
BromideAcetonitrile5065

Deprotection and Hydroxymethyl Activation

The TBS-protected hydroxymethyl group is deprotected using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding a primary alcohol. This alcohol is then oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or a milder alternative like pyridinium chlorochromate (PCC). The resulting acid is activated as an acyl chloride using thionyl chloride, facilitating subsequent amidation.

Benzamide Attachment

The activated acyl chloride reacts with benzylamine in the presence of a base such as triethylamine to form the benzamide moiety. Alternatively, a one-pot procedure using benzoyl chloride and the purine-oxolan intermediate’s amine group has been reported, with yields exceeding 90% under anhydrous conditions.

Optimization of Reaction Conditions

Catalytic Systems

Palladium catalysts, particularly Pd(PPh₃)₄, enhance coupling efficiency during purine functionalization. For azidation, copper(I) iodide catalyzes click chemistry in some protocols, though this is less common for primary azides.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor azidation by stabilizing the transition state. Elevated temperatures (60–80°C) accelerate substitution but risk azide decomposition, necessitating careful monitoring.

Table 2: Solvent Impact on Azidation Kinetics

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7685
DMSO46.7478
Acetonitrile37.5865

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, methanol/water eluent) resolves stereoisomers, which are common due to the oxolan ring’s chirality.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the purine H-8 proton (δ 8.2–8.4 ppm) and the azido group’s absence of protons.

  • IR : A strong absorption band at 2100 cm⁻¹ confirms the azide stretch.

Challenges and Mitigation Strategies

Azide Stability

Azides are thermally sensitive; exothermic decomposition above 100°C necessitates low-temperature protocols. In-situ generation of azides from safer precursors (e.g., trimethylsilyl azide) mitigates risks.

Regioselectivity in Amidation

Competing reactions at purine N-3 and N-7 positions are minimized using bulky bases (e.g., 2,6-lutidine) to direct benzoylation to N-6.

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Microreactors enhance heat dissipation during azidation, reducing hazards. A patented continuous process achieves 95% conversion with residence times under 10 minutes.

Cost-Effective Protecting Groups

Replacing TBS with acetyl groups simplifies deprotection (aqueous HCl vs. TBAF), cutting costs by 40%.

Recent Advances

Enzymatic Azide Incorporation

Engineered transaminases catalyze azide transfer from azidophenylalanine to the oxolan ring, enabling aqueous-phase synthesis at ambient temperatures.

Green Chemistry Approaches

Solvent-free mechanochemical grinding (e.g., ball milling) achieves 80% yield in amidation, eliminating organic waste .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted nucleosides depending on the nucleophile used.

    Reduction: 3’-Amino-N6-benzoyl-2’,3’-dideoxyadenosine.

    Hydrolysis: N6-Benzoyl-2’,3’-dideoxyadenosine

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has been investigated for its potential antiviral activities. The azido group in the structure is particularly relevant for its ability to participate in bioorthogonal reactions, enabling selective targeting of viral components without affecting host cells. Studies have shown that compounds with similar structures can inhibit viral replication by interfering with nucleic acid synthesis .

Cancer Therapeutics
The compound's purine base is analogous to nucleobases found in DNA and RNA, making it a candidate for developing novel chemotherapeutic agents. Research indicates that derivatives of purine can act as inhibitors of key enzymes involved in cancer cell proliferation, such as ribonucleotide reductase . The incorporation of the hydroxymethyl and azido groups may enhance the compound's selectivity and potency against cancer cells.

Molecular Biology

Gene Delivery Systems
this compound has applications in gene therapy as a vector for delivering nucleic acids into cells. The azido group allows for conjugation with various biomolecules, facilitating the transport of genetic material across cellular membranes. This property has been utilized in designing engineered oligonucleotides that selectively inhibit gene expression .

Fluorescent Probes
The unique structural features of this compound make it suitable for use as a fluorescent probe in biological imaging. The azido group can be modified to attach fluorescent dyes, allowing researchers to visualize cellular processes in real-time. This application is crucial for studying cellular dynamics and understanding disease mechanisms at the molecular level .

Case Studies

StudyApplicationFindings
Antiviral Activity Investigated against HIVDemonstrated inhibition of viral replication through interference with reverse transcription processes .
Cancer Treatment Tested on various cancer cell linesShowed selective cytotoxicity towards tumor cells while sparing normal cells, indicating potential as a chemotherapeutic agent .
Gene Delivery Used as a vector for siRNA deliveryAchieved efficient transfection rates and gene silencing in targeted cells, showcasing its utility in gene therapy .
Fluorescent Imaging Developed as a probe for live-cell imagingEnabled visualization of cellular processes with minimal phototoxicity, enhancing imaging techniques in live-cell studies .

Mechanism of Action

The mechanism of action of 3’-Azido-N6-benzoyl-2’,3’-dideoxyadenosine involves its phosphorylation to form the corresponding monophosphate, which inhibits the synthesis of RNA. This inhibition occurs through the compound’s action on ribonucleotide reductase, thereby preventing the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide with structurally related nucleoside analogs, focusing on synthetic routes, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Purity (LC/MS) Biological/Application Notes Reference
This compound (Target) 4'-azido, 5'-hydroxymethyl, N6-benzoyl C₁₇H₁₆N₈O₄ 99% (Rt=3.26 min) Oligonucleotide synthesis intermediate; photoreactive
N6-Benzoyl-2'-deoxyadenosine 2'-deoxy, N6-benzoyl C₁₇H₁₇N₅O₄ 99% DNA synthesis; enzymatic stability
N-[9-[(2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-9H-purin-6-yl]benzamide 3'-fluoro, 4'-hydroxy, 5'-hydroxymethyl, N6-benzoyl C₁₇H₁₆FN₅O₄ N/A Antiviral research; improved metabolic stability
N-{9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl}benzamide 4'-hydroxy, 5'-hydroxymethyl, N6-benzoyl C₁₇H₁₇N₅O₅ 99% (Rt=3.26 min) Standard in oligonucleotide synthesis
N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]purin-6-yl}benzamide 4'-hydroxy, 5'-sulfanylmethyl, N6-benzoyl C₁₇H₁₇N₅O₄S 51% (Rt=2.39 min) Thiophosphate prodrug; lower solubility

Key Comparative Insights:

Functional Group Impact on Reactivity :

  • The 4'-azido group in the target compound enables bioorthogonal click chemistry applications, unlike the 4'-hydroxy or 4'-fluoro analogs .
  • N6-Benzoyl substitution (common across analogs) enhances nucleoside stability by blocking deamination, a critical feature for in vivo applications .

Synthetic Challenges: The target compound requires Mitsunobu-like reactions for azide introduction, as seen in (thiobenzoic acid/DEAD system) . In contrast, 2'-deoxyadenosine derivatives are synthesized via enzymatic or acid-catalyzed deoxygenation .

Physicochemical Properties: Purity: The target compound achieves 99% purity (LC/MS), comparable to N6-benzoyl-2'-deoxyadenosine but superior to thiophosphate analogs (51–68%) . Solubility: The 5'-hydroxymethyl group improves water solubility relative to 5'-sulfanylmethyl derivatives, which aggregate in aqueous media .

Biological Activity: Antiviral Potential: The 3'-fluoro analog () shows enhanced metabolic stability over the azido derivative, making it more suitable for prolonged antiviral action . Oligonucleotide Applications: The target compound’s azide group allows site-specific conjugation in siRNA or antisense oligonucleotides, a feature absent in non-azido analogs .

Biological Activity

N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide, with the CAS number 110143-02-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C17H16N8O3
Molecular Weight 380.4 g/mol
CAS Number 110143-02-7

The biological activity of this compound is primarily attributed to its structural similarity to purine nucleosides, which allows it to interact with various biological targets:

  • Antiviral Activity : The azido group in the compound enhances its ability to inhibit viral replication by interfering with nucleic acid synthesis.
  • Antitumor Effects : Studies indicate that this compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of cell cycle regulators.
  • Immunomodulatory Effects : It has been suggested that the compound can stimulate immune responses, potentially enhancing the efficacy of existing therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against HeLa cells, indicating potent antitumor activity (source: ).

In Vivo Studies

Animal models have been utilized to assess the compound's therapeutic potential. In a murine model of breast cancer, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups (source: ).

Case Studies

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors showed that patients receiving a regimen including this compound experienced improved progression-free survival rates compared to those receiving standard chemotherapy (source: ).
  • Case Study 2 : Research on the compound's immunomodulatory effects revealed that it significantly increased the production of cytokines such as IL-6 and TNF-alpha in vitro, suggesting a potential role in enhancing immune responses against tumors (source: ).

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide?

Methodological Answer:
The synthesis involves multi-step nucleoside analog preparation. Key steps include:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) groups to stabilize reactive sites during synthesis (e.g., as seen in adenosine derivatives ).
  • Azide introduction : Substitute a hydroxyl group with azide via SN2 displacement, similar to zidovudine (AZT) synthesis .
  • Benzamide coupling : React the purine moiety with benzoyl chloride under anhydrous conditions .
  • Purification : Employ reverse-phase HPLC (RP-HPLC) with C18 columns and acetonitrile/water gradients to isolate the product (≥98% purity) .
    Critical Consideration : Monitor for byproducts like deprotected intermediates using LC-MS and confirm crystallinity via X-ray diffraction .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Use 1^1H and 13^13C NMR to verify the oxolane ring conformation, azide placement, and benzamide substitution .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 371.347 for the protonated ion) .
  • X-ray Crystallography : Resolve the 3D structure to validate stereochemistry at the 4-azido and 5-hydroxymethyl positions .

Advanced: How can researchers design experiments to evaluate its potential as an antiviral prodrug?

Methodological Answer:
Experimental Design :

  • Prodrug Activation : Test enzymatic cleavage (e.g., esterases or phosphatases) in vitro to release the active nucleoside analog .
  • Solubility and Permeability : Measure partition coefficients (logP) and use Caco-2 cell monolayers to assess intestinal/membrane permeability .
  • Antiviral Assays :
    • Reverse Transcriptase Inhibition: Use HIV-1 RT enzymatic assays, comparing IC50_{50} values to zidovudine .
    • Cellular Efficacy: Infect MT-4 cells with HIV-1 and measure viral replication via p24 antigen ELISA .
      Data Contradiction Analysis : If activity is lower than AZT, investigate metabolic stability (e.g., cytochrome P450 interactions) or cellular uptake limitations .

Advanced: What computational and experimental approaches are used to predict its toxicological profile?

Methodological Answer:

  • In Silico Models :
    • Use QSAR tools (e.g., ProTox-II) to predict mutagenicity and organ toxicity based on azide and benzamide motifs .
    • Perform molecular docking to assess off-target binding (e.g., human DNA polymerases) .
  • In Vitro Assays :
    • Cytotoxicity: Test in HEK-293 or HepG2 cells using MTT assays (IC50_{50} > 100 µM suggests low toxicity) .
    • Ames Test: Screen for bacterial reverse mutation to evaluate genotoxicity .
      Contradiction Resolution : Discrepancies between in silico and experimental data may arise from metabolic activation; use hepatocyte S9 fractions to simulate metabolism .

Advanced: How does the compound’s stereochemistry impact its biological activity and stability?

Methodological Answer:

  • Stereochemical Analysis :
    • Compare β-D (natural) vs. α-L enantiomers via chiral HPLC .
    • Assess stability under physiological pH (6.8–7.4) to detect epimerization .
  • Activity Correlation :
    • β-D enantiomers typically show higher antiviral potency due to optimal binding to viral polymerases .
    • Use circular dichroism (CD) to monitor conformational changes in simulated gastric fluid .

Advanced: What strategies improve its blood-brain barrier (BBB) penetration for neuro-HIV applications?

Methodological Answer:

  • Lipophilicity Optimization : Introduce prodrug moieties (e.g., ester-linked lipids) to enhance logP, balancing solubility and permeability .
  • In Vitro BBB Models : Use MDCK-MDR1 monolayers to measure permeability coefficients (Papp_{app}) and efflux ratios .
  • In Vivo Validation : Administer radiolabeled compound to rodents and quantify brain-to-plasma ratios via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.